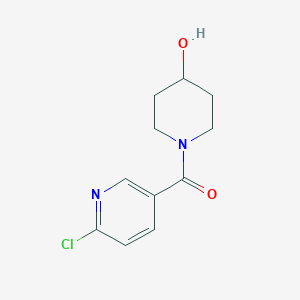

1-(6-CHLOROPYRIDINE-3-CARBONYL)PIPERIDIN-4-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol It is known for its unique structure, which includes a chloropyridine ring and a piperidin-4-ol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridine-3-carbonyl)piperidin-4-ol typically involves the reaction of 6-chloropyridine-3-carboxylic acid with piperidin-4-ol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions may include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

- Temperature: Room temperature to 50°C

- Reaction time: 12-24 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 1-(6-chloropyridine-3-carbonyl)piperidin-4-one.

Reduction: Formation of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-(6-chloropyridine-3-carbonyl)piperidin-4-ol derivatives. For instance, a piperidine derivative demonstrated notable cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays. This suggests that modifications to the piperidine structure can enhance biological activity through improved interactions with protein binding sites .

Neuroprotective Effects

Research into piperidine derivatives has revealed their potential in treating neurodegenerative diseases, such as Alzheimer's disease. Compounds incorporating the piperidine ring exhibit dual cholinesterase inhibition and target amyloid beta aggregation, which are critical in the pathogenesis of Alzheimer's. These compounds also show antioxidant effects, contributing to neuroprotection .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocycles and has been involved in synthesizing more complex pharmacologically active compounds . The incorporation of this compound into synthetic pathways can lead to high-yield reactions and novel derivatives with enhanced biological activities.

Structure-Activity Relationship Studies

The compound is also employed in structure-activity relationship (SAR) studies to optimize pharmacological properties. By modifying substituents on the piperidine ring, researchers can systematically evaluate changes in biological activity, leading to the development of more effective therapeutic agents .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(6-chloropyridine-3-carbonyl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity

Activité Biologique

1-(6-Chloropyridine-3-carbonyl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a chloropyridine moiety, contributing to its unique biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its structural properties allow it to interact effectively with cellular targets involved in tumor growth and proliferation .

Anticancer Activity

A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard treatments like bleomycin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 20.0 | Inhibition of proliferation |

Cholinesterase Inhibition

The compound's efficacy as a cholinesterase inhibitor was assessed using various assays. Results indicated significant inhibition of AChE activity, which is crucial for developing treatments for Alzheimer's disease.

| Enzyme | IC50 (nM) | Reference Compound |

|---|---|---|

| Acetylcholinesterase | 50 | Donepezil (30 nM) |

| Butyrylcholinesterase | 75 | Rivastigmine (40 nM) |

Case Studies and Research Findings

- Neuroprotective Effects : In an animal model, this compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative disorders .

- Structure-Activity Relationship Studies : Research has indicated that modifications in the piperidine ring and the chloropyridine moiety can significantly affect the biological activity of the compound. Variants with different substituents were synthesized and tested for their potency against AChE and cancer cell lines .

- Pharmacokinetic Properties : Computational studies predicted favorable pharmacokinetic properties for the compound, including good oral bioavailability and the ability to cross the blood-brain barrier, which are essential for central nervous system-targeted therapies .

Propriétés

IUPAC Name |

(6-chloropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-2-1-8(7-13-10)11(16)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAGPRXAJANMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.